Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

概要

説明

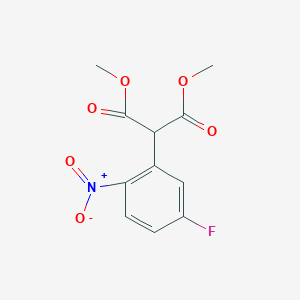

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10FNO6. It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a malonate ester. This compound is typically found as a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .

準備方法

The synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate generally involves multiple steps starting from readily available starting materials. One common synthetic route includes the nitration of a fluorobenzene derivative followed by esterification with malonic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .

In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve high efficiency and purity .

化学反応の分析

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is utilized in several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

作用機序

The mechanism of action of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and providing insights into their function. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to various biological targets .

類似化合物との比較

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate can be compared with other malonate derivatives such as:

- Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate

- Dimethyl 2-(5-chloro-2-nitrophenyl)malonate

- Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can affect their chemical reactivity, physical properties, and biological activity. This compound is unique due to the specific electronic and steric effects imparted by the fluorine atom, which can influence its behavior in chemical reactions and its interactions with biological targets .

生物活性

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 271.2 g/mol. It is classified as a malonic acid diester, specifically a dimethyl ester. The presence of fluorine and nitro groups contributes to its unique reactivity and potential biological activities, influencing factors such as absorption and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It acts as a substrate or inhibitor in various biochemical assays, providing insights into enzyme mechanisms. The fluorine and nitro substituents enhance its reactivity, making it a valuable compound for studying enzyme interactions and drug development.

Biological Applications

1. Anticancer Activity:

Research has indicated that this compound may possess anticancer properties. It is used in the synthesis of compounds targeting multiple tyrosine kinases, which are crucial in cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values ranging from 29 to 59 µM for various derivatives that share structural similarities .

2. Enzyme Mechanism Studies:

The compound is utilized in studying enzyme mechanisms due to its ability to interact with various biological molecules. For instance, it has been employed to probe cytochrome P450 bioactivation pathways, revealing insights into how structural modifications influence enzyme activity .

3. Drug Development:

this compound serves as a building block in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties. Its derivatives are being investigated for their therapeutic potential, particularly in targeting diseases characterized by abnormal cell growth and inflammation .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound derivatives on four different cancer cell lines (MCF-7, HepG2, MDA-MB-231, HeLa). The results indicated varying levels of cytotoxicity, with certain derivatives exhibiting significant activity comparable to established kinase inhibitors like sunitinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HepG2 | 29 |

| 5h | MDA-MB-231 | 45 |

| 5k | HeLa | 40 |

| Sunitinib | MCF-7 | 261 |

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that structural modifications could significantly affect the bioactivation process, leading to enhanced antiproliferative activity against specific cancer cells .

特性

IUPAC Name |

dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQLFVFACPPWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。